1-(difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide
Overview
Description
1-(Difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods such as continuous flow reactors to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl sulfone derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Difluoromethyl sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(Difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to target proteins and enzymes. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-N,N-diphenyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
Uniqueness
1-(Difluoromethyl)-N,N-diphenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-(difluoromethyl)-N,N-diphenylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-17(19)22-15(11-12-20-22)16(23)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIDKGFTQOBBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=NN3C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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